molecular formula C23H25FN4O3 B565164 9-Keto Risperidone CAS No. 1189516-65-1

9-Keto Risperidone

Cat. No.: B565164
CAS No.: 1189516-65-1
M. Wt: 424.476
InChI Key: AUSFXKQDZJPCTA-UHFFFAOYSA-N
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Description

9-Keto Risperidone is a derivative of Risperidone, an antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorderThis compound is of significant interest due to its potential pharmacological properties and its role as an impurity in the synthesis of Risperidone .

Mechanism of Action

Target of Action

9-Keto Risperidone, a derivative of Risperidone , primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

This compound interacts with its targets by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to cause schizophrenia and various mood disorders . It’s worth noting that this compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic and serotonergic neurotransmission pathway . By inhibiting D2 and 5-HT2A receptors, this compound reduces the overactivity of these pathways, thereby alleviating symptoms of mental health disorders . Additionally, risperidone influences cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation-related functions .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Risperidone, involves extensive hepatic metabolism via the CYP2D6 enzyme into the active metabolite 9-hydroxyrisperidone . This process is also influenced by genetic polymorphisms in the CYP2D6 gene . The plasma levels of this compound can vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in alleviation of symptoms associated with mental health disorders such as schizophrenia and bipolar disorder . Additionally, risperidone has been found to influence cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation .

Action Environment

Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of this compound. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of this compound, thereby influencing its plasma levels and therapeutic effects . Furthermore, polymorphisms in the ABCB1 gene, which encodes a transporter protein, can also impact the pharmacokinetics of this compound .

Biochemical Analysis

Biochemical Properties

9-Keto Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4 and CYP3A5 . The interaction with these enzymes leads to the formation of 9-hydroxyrisperidone, an active metabolite .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that risperidone, from which this compound is derived, can alter energy balance in cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The presence of a hydroxyl group in the this compound molecule confers increased hydrophilicity to this drug compared with its parent, Risperidone .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the plasma concentrations of Risperidone and 9-hydroxyrisperidone vary greatly among individuals and are associated with the CYP2D6 phenotypes . This suggests that the stability and long-term effects of this compound on cellular function may also vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, pre-treatment with risperidone, from which this compound is derived, has been shown to completely inhibit the serotonin syndrome in rats at a dosage of 0.5 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 and CYP3A4, and its metabolism leads to the formation of 9-hydroxyrisperidone . This process can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Preparation Methods

The synthesis of 9-Keto Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is typically carried out in an aqueous solution or suspension with a basic environment, often using sodium carbonate as a base . The reaction conditions are optimized to ensure high yield and purity of the product.

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to minimize impurities and ensure consistent quality of the final product .

Chemical Reactions Analysis

9-Keto Risperidone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Keto Risperidone has several scientific research applications:

Comparison with Similar Compounds

9-Keto Risperidone is closely related to other derivatives of Risperidone, such as 9-Hydroxyrisperidone (Paliperidone). While both compounds share similar chemical structures, this compound has unique properties due to the presence of a keto group at the 9th position. This structural difference affects its pharmacokinetics and pharmacodynamics, making it distinct from Paliperidone .

Similar Compounds

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFXKQDZJPCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659709
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189516-65-1
Record name 9-Keto risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-KETO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (0.62 grams) taken in methanol added 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-9) (0.94 grams), diisopropyl ethyl amine (0.75 grams) and refluxed the reaction for 23 hrs. Cooled the reaction mixture to 26° C. and stirred for 15 minutes. Filtered the precipitated solid. Washed the solid with chilled methanol and dried. Separated the compound with column chromatography using chloroform/methanol as an eluent.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two

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